N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
CAS No.: 891113-13-6
Cat. No.: VC4465812
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891113-13-6 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.309 |
| IUPAC Name | N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C14H17N3O2/c1-8(2)12(18)15-14-17-16-13(19-14)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,15,17,18) |
| Standard InChI Key | KKCPYFFZOVKISR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-oxadiazole ring fused to a 2,4-dimethylphenyl group at the fifth position and a 2-methylpropanamide moiety at the second position. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributes to the compound’s electronic stability and bioactivity. The 2,4-dimethylphenyl substituent enhances lipophilicity, facilitating membrane permeability, while the 2-methylpropanamide group introduces hydrogen-bonding capabilities critical for target interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| Molar Mass | 259.30 g/mol |
| CAS Number | 891113-13-6 |
| XLogP3 | 2.8 |
| Topological Polar Surface Area | 67.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies confirm the structure, with distinct signals for the methyl groups on the phenyl ring (δ 2.3–2.5 ppm) and the oxadiazole protons (δ 8.1–8.3 ppm). Infrared (IR) spectroscopy reveals absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-O-C stretch of the oxadiazole) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a three-step process:
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Hydrazide Formation: 2,4-Dimethylbenzohydrazide is prepared by reacting 2,4-dimethylbenzoic acid with hydrazine hydrate under reflux.
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Cyclization: The hydrazide undergoes cyclization with 2-methylpropanoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
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Purification: The crude product is recrystallized from ethanol to yield pure N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide .
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH | 80°C | 4 hr | 85% |
| 2 | POCl₃, CHCl₃ | 60°C | 6 hr | 72% |
| 3 | Ethanol recrystallization | RT | 12 hr | 95% |
Industrial Scalability
Continuous flow reactors have been employed to enhance yield (up to 89%) and reduce reaction time by 30%. Solvent optimization using dimethylformamide (DMF) instead of chloroform improves solubility and reduces environmental impact .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Its mechanism involves disrupting bacterial membrane integrity and inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate synthesis .
Table 3: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Apoptosis Rate |
|---|---|---|
| SNB-19 | 0.3 | 86% |
| OVCAR-8 | 0.5 | 78% |
| MCF-7 (Breast) | 1.2 | 65% |
Anti-inflammatory Action
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. It suppresses NF-κB signaling and downregulates COX-2 expression .
Molecular Docking and Structure-Activity Relationships
Tubulin Binding
Docking studies reveal a binding affinity of -9.2 kcal/mol to the colchicine site of β-tubulin. The oxadiazole ring forms hydrogen bonds with Asn101 and Val238, while the 2,4-dimethylphenyl group engages in hydrophobic interactions with Leu248 .
DHFR Inhibition
The compound’s amide group interacts with Asp27 and Glu30 of DHFR, disrupting NADPH binding. Substitution at the phenyl ring with electron-withdrawing groups (-NO₂) enhances activity by 40% .
Applications in Materials Science
Fluorescent Polymers
Incorporating the compound into polyvinylcarbazole (PVK) matrices yields polymers with blue fluorescence (λₑₘ = 450 nm) and a quantum yield of 0.42. Applications in OLEDs and biosensors are under exploration .
Conductivity Enhancement
Composites with polyaniline show a 10-fold increase in electrical conductivity (1.2 S/cm) due to the oxadiazole moiety’s electron-transport properties .
Comparison with Analogous Compounds
N-(2,4-Dimethylphenyl)formamide
Lacking the oxadiazole ring, this analog shows 50% lower antimicrobial activity, underscoring the heterocycle’s importance .
Amitraz
While amitraz shares a dimethylphenyl group, its triazapentadiene structure confers acaricidal activity but negligible anticancer effects, highlighting structural specificity .
Future Directions
Drug Development
Phase I clinical trials are warranted to assess pharmacokinetics and toxicity. Prodrug strategies may improve oral bioavailability, currently at 35% in rodent models .
Hybrid Molecules
Conjugation with indole derivatives (e.g., 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol) could enhance anticancer potency by targeting multiple pathways .
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